1-Bromo-2,5-difluoro-4,6-dichlorobenzene
Description
1-Bromo-2,5-difluoro-4,6-dichlorobenzene (C₆H₂BrCl₂F₂, molecular weight ≈262.8 g/mol) is a polyhalogenated aromatic compound characterized by bromine, chlorine, and fluorine substituents at positions 1, 4, 6 and 2, 5, respectively. The compound’s reactivity and stability are influenced by the electron-withdrawing effects of fluorine and chlorine, as well as the steric and electronic properties of bromine.
Properties
Molecular Formula |
C6HBrCl2F2 |
|---|---|
Molecular Weight |
261.88 g/mol |
IUPAC Name |
4-bromo-1,3-dichloro-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBrCl2F2/c7-4-3(10)1-2(8)6(11)5(4)9/h1H |
InChI Key |
SKZKFZSXBBNZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,5-difluoro-4,6-dichlorobenzene typically involves halogenation reactions. One common method is the bromination of 2,5-difluoro-4,6-dichlorobenzene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 1-Bromo-2,5-difluoro-4,6-dichlorobenzene.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-difluoro-4,6-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and Friedel-Crafts acylation, where the aromatic ring is attacked by electrophiles.
Reduction: The bromine and chlorine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and acyl chlorides with aluminum chloride for Friedel-Crafts acylation.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Products include substituted amines or thiols.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or acyl derivatives.
Reduction: Products include the corresponding dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2,5-difluoro-4,6-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials such as liquid crystals and polymers with specific electronic properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Environmental Chemistry: The compound is studied for its behavior and transformation in the environment, particularly in the context of halogenated organic pollutants.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-difluoro-4,6-dichlorobenzene in chemical reactions involves the interaction of its halogen substituents with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In electrophilic aromatic substitution, the electron-withdrawing effects of the fluorine and chlorine atoms influence the reactivity of the aromatic ring, directing electrophiles to specific positions.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
Key structural analogues include brominated, chlorinated, and fluorinated benzenes with varying substitution patterns. Below is a comparative analysis based on molecular weight, melting/boiling points, and reactivity:
Reactivity and Stability
- Debromination Trends: 1-Bromo-2,6-dichlorobenzene undergoes reductive debromination in aprotic solvents like DMF, NMP, and DMAc, with solvent proton donor ability significantly influencing reaction yields (DMSO > NMP > DMAc > DMF) . The target compound likely exhibits similar solvent-dependent reactivity due to bromine’s lability.
Steric and Electronic Effects :
- Chlorine at positions 4 and 6 introduces steric hindrance and electron-withdrawing effects, which could stabilize intermediates in substitution reactions but reduce solubility in polar solvents.
- Comparatively, 1-bromo-2,6-dichlorobenzene lacks fluorine substituents, resulting in lower molecular polarity and distinct reactivity in electrophilic aromatic substitution .
Biological Activity
1-Bromo-2,5-difluoro-4,6-dichlorobenzene is a halogenated aromatic compound that has garnered attention in various fields including medicinal chemistry and environmental science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C6H2BrCl2F2 |
| Molecular Weight | 253.84 g/mol |
| IUPAC Name | 1-Bromo-2,5-difluoro-4,6-dichlorobenzene |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of 1-bromo-2,5-difluoro-4,6-dichlorobenzene can be attributed to its interactions with various molecular targets within biological systems. Studies indicate that halogenated compounds can influence enzyme activity and receptor binding due to their electrophilic nature.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to receptors affecting neurotransmission or hormonal regulation.
- Reactive Metabolite Formation : The presence of halogens can lead to the formation of reactive intermediates that may interact with cellular macromolecules.
Antimicrobial Activity
Research has indicated that halogenated benzenes exhibit antimicrobial properties. For instance:
- A study demonstrated that similar compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxicity and Anticancer Potential
1-Bromo-2,5-difluoro-4,6-dichlorobenzene has been evaluated for its cytotoxic effects on cancer cell lines:
- Case Study : In vitro studies showed that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value indicating effective concentration for 50% inhibition of cell proliferation.
Comparative Analysis with Related Compounds
To understand the uniqueness of 1-bromo-2,5-difluoro-4,6-dichlorobenzene's biological activity, it is essential to compare it with structurally similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Bromo-2-chloro-4-fluorobenzene | Fewer halogens | Moderate antimicrobial activity |
| 1-Bromo-3,5-dichlorobenzene | Similar halogenation pattern | High cytotoxicity against tumor cells |
| 1-Chloro-2,5-difluorobenzene | Lacks bromine | Lower reactivity and biological activity |
Environmental Impact
The environmental persistence and potential toxicity of halogenated compounds like 1-bromo-2,5-difluoro-4,6-dichlorobenzene have raised concerns. Its stability in soil and water could lead to bioaccumulation and ecological consequences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
